Product packaging for Ibcasertib(Cat. No.:CAS No. 1256349-48-0)

Ibcasertib

Cat. No.: B612102
CAS No.: 1256349-48-0
M. Wt: 435.5 g/mol
InChI Key: BRKWREZNORONDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Background of Multi-Targeted Kinase Inhibitors in Cancer Therapeutics

Kinases are enzymes that play critical roles in regulating a vast array of cellular processes, including cell proliferation, differentiation, survival, and angiogenesis. In cancer, these kinases are often dysregulated, leading to uncontrolled cell growth and metastasis. nih.govresearchgate.net Initially, the focus of targeted therapy was on inhibiting single, key kinases driving specific cancers. While single-targeted therapies have shown success in certain indications, the complexity and heterogeneity of tumors, along with the development of resistance mechanisms, have highlighted the limitations of this approach. nih.govwjgnet.com

This has led to increased interest in multi-targeted kinase inhibitors (TKIs) that can simultaneously modulate several signaling pathways involved in tumorigenesis. nih.govwjgnet.com The rationale is that by hitting multiple targets, it may be possible to achieve more comprehensive anti-tumor effects, overcome resistance mechanisms, and address the multifaceted nature of cancer. researchgate.netwjgnet.com Multi-targeted TKIs aim to influence various key signal pathways in different types of tumor cells, potentially offering a more efficient therapeutic strategy compared to single-target inhibition. nih.gov

Rationale for Chiauranib's Development in Oncology

Chiauranib (also known as Ibcasertib or CS2164) is a novel orally active small molecule that was developed as a multi-targeted inhibitor to address key pathways implicated in tumor development and progression. google.commedchemexpress.comwikipedia.org The development of Chiauranib is based on the understanding that tumorigenesis is a complex, multi-step process involving distinct biological processes such as angiogenesis, cell proliferation, and the tumor microenvironment. nih.govgoogle.com

The rationale behind Chiauranib's development centers on its ability to simultaneously inhibit multiple protein kinases that are critical for these processes. Specifically, Chiauranib is designed to target angiogenesis-related kinases, mitosis-related kinases, and chronic inflammation-related kinases. nih.govgoogle.commedchemexpress.com By targeting these diverse pathways concurrently, Chiauranib aims to exert a comprehensive anti-tumor effect. google.comchipscreen.com This multi-pronged approach is intended to overcome the limitations of single-target therapies and potentially provide a more effective treatment strategy for various cancer types. nih.govgoogle.com

Content Inclusions: Detailed Research Findings

Preclinical studies have investigated the inhibitory activity of Chiauranib against a range of kinases. Chiauranib has demonstrated potent inhibition of angiogenesis-related kinases, including VEGFR1, VEGFR2, VEGFR3, PDGFRα, and c-Kit. nih.govmedchemexpress.com It also inhibits the mitosis-related kinase Aurora B and the chronic inflammation-related kinase CSF-1R. nih.govgoogle.commedchemexpress.com The compound shows high selectivity and potency in inhibiting these targets, with IC50 values typically in the single-digit nanomolar range, while exhibiting little activity against off-target non-receptor kinases, proteins, GPCRs, and ion channels. nih.govmedchemexpress.com

The inhibitory effects of Chiauranib on these targets and their corresponding biological pathways have been validated in vivo through preclinical studies. nih.gov These studies have shown that Chiauranib can induce G2/M cell cycle arrest and suppress cell proliferation in tumor tissues by inhibiting Aurora B-mediated H3 phosphorylation. medchemexpress.com Furthermore, Chiauranib has demonstrated broad activity against human tumor xenograft models derived from various cancer types, including colon, lung, liver, and stomach cancers. nih.govmedchemexpress.com In these models, Chiauranib treatment induced significant regression or complete inhibition of tumor growth at well-tolerated oral doses. medchemexpress.com

Research has also explored the specific mechanisms by which Chiauranib exerts its effects in different cancer types. For instance, in transformed follicular lymphoma (t-FL), Chiauranib inhibited cell proliferation, increased apoptosis, and induced cell cycle arrest. nih.gov Mechanistically, this was shown to involve the suppression of VEGFR2 phosphorylation, leading to the inhibition of the downstream MEK/ERK/STAT3 signaling cascade. nih.gov

In colorectal cancer (CRC), studies have indicated that Chiauranib selectively inhibits KRAS wild-type CRC cells by triggering the production of reactive oxygen species (ROS) through the activation of the p53 signaling pathway. e-century.usnih.gov KRAS-mutated CRC cells, however, were found to be resistant to Chiauranib, potentially due to increased Nrf2 levels which elevate the basal antioxidant program and reduce intracellular ROS induced by Chiauranib. e-century.usnih.gov

Preliminary clinical data from a phase I study in patients with advanced solid tumors or lymphoma also provided insights into Chiauranib's potential. While primarily focused on safety and pharmacokinetics (which are excluded from this article), the study also evaluated preliminary antitumor activity. nih.gov In this study, a proportion of patients achieved stable disease. nih.gov A phase Ib/II study in platinum-resistant or refractory ovarian cancer also investigated Chiauranib, both as monotherapy and in combination with chemotherapy. nih.gov The monotherapy phase showed a median progression-free survival (PFS) of 3.7 months. nih.gov In the phase II part, Chiauranib combined with chemotherapy demonstrated enhanced efficacy, with median PFS values of 5.4 months and 5.6 months in different chemotherapy combination groups. nih.gov

Data Tables

Based on the research findings, the following table summarizes the primary kinase targets of Chiauranib and their associated IC50 values, indicating the compound's potency.

Kinase TargetIC50 (nM)Related Pathway
VEGFR11-9Angiogenesis
VEGFR21-9Angiogenesis
VEGFR31-9Angiogenesis
PDGFRα1-9Angiogenesis
c-Kit1-9Angiogenesis
Aurora B1-9Mitosis
CSF-1R1-9Chronic Inflammation

Note: IC50 values are approximate and can vary depending on the specific assay conditions. nih.govmedchemexpress.com

Preclinical efficacy data in human tumor xenograft models also provide insight into Chiauranib's activity:

Cancer Type (Xenograft Model)Observed Effect
Colon CancerBroad activity, regression or inhibition of growth
Lung CancerBroad activity, regression or inhibition of growth
Liver CancerBroad activity, regression or inhibition of growth
Stomach CancerBroad activity, regression or inhibition of growth
Transformed Follicular LymphomaSignificant killing in vivo
KRAS wild-type Colorectal CancerSelective suppression of growth in vivo

Note: This table summarizes findings from various preclinical studies. nih.govmedchemexpress.comnih.gove-century.usnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H21N3O3 B612102 Ibcasertib CAS No. 1256349-48-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-aminophenyl)-6-(7-methoxyquinolin-4-yl)oxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21N3O3/c1-32-18-9-12-22-25(16-18)29-14-13-26(22)33-19-10-11-20-17(15-19)5-4-6-21(20)27(31)30-24-8-3-2-7-23(24)28/h2-16H,28H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRKWREZNORONDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=CC(=C2C=C1)OC3=CC4=C(C=C3)C(=CC=C4)C(=O)NC5=CC=CC=C5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256349-48-0
Record name Chiauranib
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1256349480
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Chiauranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16124
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ibcasertib
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F40IRN5981
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action of Chiauranib

Kinase Inhibition Profiles and Selectivity

Chiauranib is characterized by its potent and selective inhibition of a range of kinases, primarily those involved in angiogenesis, cell division, and the tumor microenvironment. probechem.comchipscreen.compatsnap.combiospace.comnih.govveeva.com The compound exhibits inhibitory activity with IC50 values typically in the single-digit nanomolar range for its primary targets. probechem.commedchemexpress.comcenmed.comnih.govveeva.comtargetmol.comglpbio.commedchemexpress.comcaymanchem.com Studies have indicated that Chiauranib demonstrates high selectivity for these kinases, showing little activity against a broad panel of off-target non-receptor kinases, proteins, GPCRs, and ion channels, which may contribute to a favorable safety profile. probechem.comnih.govveeva.comcaymanchem.combolderscience.com

The following table summarizes the reported IC50 values for Chiauranib against its key kinase targets:

Kinase TargetIC50 (nM)Source
VEGFR1 (Flt-1)8 medchemexpress.comcaymanchem.com
VEGFR2 (KDR)7 probechem.commedchemexpress.comcaymanchem.com
VEGFR3 (Flt-4)9 medchemexpress.comcaymanchem.com
Aurora B9 probechem.commedchemexpress.commedchemexpress.comcaymanchem.commdpi.com
CSF-1R (c-Fms)7 probechem.commedchemexpress.commedchemexpress.comcaymanchem.com
PDGFRα1 medchemexpress.comcaymanchem.com
c-Kit4 medchemexpress.comcaymanchem.com
PDGFRβ93 medchemexpress.comcaymanchem.com
c-RAF100-500 probechem.com
DDR2100-500 probechem.com
PLK1100-500 probechem.com
PLK3100-500 probechem.com

Note: IC50 values can vary slightly depending on the specific assay conditions and studies.

Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)

Chiauranib is a potent inhibitor of the vascular endothelial growth factor receptors VEGFR1, VEGFR2, and VEGFR3. probechem.commedchemexpress.comwikipedia.orgcenmed.compatsnap.comnih.govveeva.comtargetmol.comglpbio.commedchemexpress.comcaymanchem.com These receptor tyrosine kinases play a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov By inhibiting VEGFRs, Chiauranib can suppress VEGFR/PDGFR phosphorylation, inhibit ligand-dependent cell proliferation and capillary tube formation, and prevent vasculature formation in tumor tissues, thereby impeding tumor angiogenesis. targetmol.commedchemexpress.com Specifically, reported IC50 values for Chiauranib are 8 nM for VEGFR1, 7 nM for VEGFR2, and 9 nM for VEGFR3. medchemexpress.comcaymanchem.com Research has shown that Chiauranib suppresses the phosphorylation level of VEGFR2, which can impact downstream signaling pathways such as the MEK/ERK/STAT3 cascade, contributing to its anti-tumor effects. nih.gov

Aurora B Kinase

Aurora B kinase is a key regulator of mitosis, the process of cell division. google.combiospace.comveeva.comtargetmol.com Chiauranib acts as a potent inhibitor of Aurora B. probechem.commedchemexpress.comwikipedia.orgcenmed.comchipscreen.compatsnap.comgoogle.combiospace.comnih.govveeva.comtargetmol.comglpbio.commedchemexpress.comcaymanchem.commdpi.comselleckchem.com Inhibition of Aurora B by Chiauranib can lead to G2/M cell cycle arrest and suppression of cell proliferation in tumor tissues through the inhibition of Aurora B-mediated histone H3 phosphorylation. medchemexpress.comtargetmol.commedchemexpress.com The reported IC50 value for Chiauranib against Aurora B is 9 nM. probechem.commedchemexpress.commedchemexpress.comcaymanchem.commdpi.com This inhibitory activity on Aurora B is considered a unique feature of Chiauranib compared to some other antiangiogenic drugs and contributes to its multi-directional anti-tumor effect by preventing tumor cell mitosis. google.combiospace.com

Colony Stimulating Factor 1 Receptor (CSF-1R)

Colony Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms, is a receptor tyrosine kinase involved in the regulation of macrophages and other myeloid cells, which are components of the tumor microenvironment and can contribute to chronic inflammation and immunosuppression. probechem.commedchemexpress.comwikipedia.orgchipscreen.compatsnap.comgoogle.comnih.govveeva.comtargetmol.comglpbio.commedchemexpress.comcaymanchem.commdpi.comresearchgate.netnih.govresearchgate.netselleckchem.com Chiauranib is a potent inhibitor of CSF-1R. probechem.commedchemexpress.comwikipedia.orgchipscreen.compatsnap.comgoogle.comnih.govveeva.comtargetmol.comglpbio.commedchemexpress.comcaymanchem.commdpi.comresearchgate.netnih.govresearchgate.netselleckchem.com By inhibiting CSF-1R phosphorylation, Chiauranib can suppress ligand-stimulated monocyte-to-macrophage differentiation and reduce the presence of CSF-1R+ cells in tumor tissues. targetmol.commedchemexpress.com This action helps to modulate the tumor inflammatory microenvironment. chipscreen.compatsnap.comgoogle.combiospace.com The reported IC50 value for Chiauranib against CSF-1R is 7 nM. probechem.commedchemexpress.commedchemexpress.comcaymanchem.com Chiauranib has been shown to interact with specific residues within the CSF1R kinase domain, such as Met637 and Leu588, and can stabilize the activation loop in an inactive conformation by binding with Phe797. nih.gov

Platelet-Derived Growth Factor Receptor (PDGFRα)

Platelet-Derived Growth Factor Receptor alpha (PDGFRα) is a receptor tyrosine kinase that plays a role in cell proliferation, survival, and angiogenesis. wikipedia.orgchipscreen.compatsnap.comgoogle.comnih.govtargetmol.comglpbio.commedchemexpress.comcaymanchem.comtargetmol.comselleckchem.com Chiauranib demonstrates potent inhibitory activity against PDGFRα. wikipedia.orgchipscreen.compatsnap.comgoogle.comnih.govtargetmol.comglpbio.commedchemexpress.comcaymanchem.comtargetmol.comselleckchem.com Inhibition of PDGFRα by Chiauranib can contribute to its anti-angiogenic effects and inhibition of tumor cell proliferation. targetmol.commedchemexpress.comtargetmol.com The reported IC50 value for Chiauranib against PDGFRα is 1 nM, making it one of its most potently inhibited targets. medchemexpress.comcaymanchem.com Chiauranib has also shown inhibitory activity against PDGFRβ, albeit with a higher IC50 value of 93 nM. medchemexpress.comcaymanchem.com

c-Kit Receptor Tyrosine Kinase

The c-Kit receptor tyrosine kinase is involved in various cellular processes, including cell survival, proliferation, and migration, and is implicated in the development of certain cancers. wikipedia.orgcenmed.comchipscreen.compatsnap.comgoogle.comnih.govtargetmol.comglpbio.commedchemexpress.comcaymanchem.comselleckchem.com Chiauranib is a potent inhibitor of c-Kit. wikipedia.orgcenmed.comchipscreen.compatsnap.comgoogle.comnih.govtargetmol.comglpbio.commedchemexpress.comcaymanchem.comselleckchem.com Inhibition of c-Kit by Chiauranib contributes to its multi-targeted anti-tumor activity. chipscreen.compatsnap.comgoogle.combiospace.com The reported IC50 value for Chiauranib against c-Kit is 4 nM. medchemexpress.comcaymanchem.com

Discoidin Domain Receptor 1 (DDR1)

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase activated by collagen, and it has been implicated in various aspects of cancer, including cell proliferation, migration, and invasion. patsnap.compatsnap.commdpi.comresearchgate.netresearchgate.net While some sources primarily highlight Chiauranib's activity against VEGFRs, Aurora B, and CSF-1R, some research indicates that Chiauranib also blocks the DDR1 pathway. patsnap.compatsnap.com This inhibition is suggested to potentially reduce the infiltration and activity of immunosuppressive cells, further enhancing the tumor immune microenvironment. patsnap.com One source indicates moderate inhibitory activity against DDR2 with an IC50 between 100 nM and 500 nM. probechem.com

Downstream Signaling Pathway Modulation

Chiauranib influences a range of downstream signaling pathways, contributing to its observed biological activities.

VEGFR2/ERK/STAT3 Signaling Pathway

Chiauranib has been shown to inhibit the VEGFR2/ERK/STAT3 signaling pathway. This inhibition is mediated by suppressing the phosphorylation level of VEGFR2. researchgate.netnih.gov This pathway plays a crucial role in cell growth, migration, and angiogenesis. researchgate.netnih.govashpublications.org By inhibiting this cascade, Chiauranib can reduce cell proliferation, promote apoptosis, and slow migration in certain cancer types, such as transformed follicular lymphoma (t-FL). researchgate.netnih.govashpublications.orgwithpower.com

Src/Fyn/p38 and Erk/MEK Signaling Pathways

In acute myeloid leukemia (AML) cells, Chiauranib-induced cytotoxicity is closely associated with the inhibition of VEGFR2 and its downstream signaling cascades, including Src/Fyn/p38 and Erk/MEK. nih.gov These pathways are involved in cell growth, survival, and apoptosis. nih.gov Inhibition of these pathways by Chiauranib contributes to the suppression of AML cell proliferation and induction of apoptosis. nih.gov Chiauranib inhibits growth and induces apoptosis and colony formation of acute myeloid leukemia cells through the Src/Fyn/p38 and Erk/MEK signaling pathways. google.com

p53 Signaling Pathway Activation and Reactive Oxygen Species (ROS) Generation

Chiauranib has been shown to selectively inhibit colorectal cancer (CRC) cells with wild-type KRAS by triggering reactive oxygen species (ROS) production through activating the p53 signaling pathway. nih.govnih.gove-century.usresearchgate.net Activation of the p53 signaling pathway can lead to ROS accumulation, which in turn can inhibit cell proliferation and induce apoptosis. nih.gove-century.usresearchgate.net KRAS-mutant CRC cells, however, may exhibit resistance to Chiauranib by increasing Nrf2, which elevates the basal antioxidant program and lowers intracellular ROS. nih.govnih.govresearchgate.net Chiauranib has been reported to regulate p53 phosphorylation by inhibiting Aurora B activity. e-century.us

AIF-Dependent Apoptosis Pathway

Chiauranib has been observed to induce apoptosis in extranodal NK/T-cell lymphoma (NKTL) cells by triggering the AIF-dependent apoptosis pathway, which is distinct from the traditional cytochrome c/caspase mitochondrial apoptosis pathway. patsnap.comdntb.gov.uanih.govsysu.edu.cn The release of AIF from mitochondria is linked to the upregulation of VDAC1 by the AKT-GSK3β pathway and the activation of calcium-dependent m-calpain, which facilitates VDAC1 cleavage and subsequent AIF release. patsnap.comnih.gov Low expression of Bax in NKTL cells may restrain cytochrome c release, suggesting that pathways targeting traditional mitochondrial apoptosis might be less effective in this context. patsnap.comnih.gov

AKT-GSK3β Pathway and VDAC1 Modulation

The AKT-GSK3β pathway and VDAC1 are implicated in the mechanism by which Chiauranib induces AIF-dependent apoptosis. patsnap.comresearchgate.netresearchgate.net The upregulation of VDAC1 by the AKT-GSK3β pathway, followed by cleavage of VDAC1 by m-calpain, is proposed to facilitate the release of AIF from mitochondria. patsnap.comnih.gov The AKT-GSK3β-VDAC1 pathway is known to contribute to the release of both AIF and cytochrome c. researchgate.net

Multi-Pathway Antitumor Synergistic Mechanisms

Chiauranib exhibits a multi-pathway pharmacological mechanism, contributing to its antitumor activity. google.combiopharmaapac.combiospace.com It is described as having a triple-pathway antitumor synergistic effect mechanism, simultaneously inhibiting tumor angiogenesis, preventing tumor cell mitosis, and modulating the tumor microenvironment. google.com Chiauranib targets angiogenesis-related kinases such as VEGFRs (VEGFR1, VEGFR2, and VEGFR3), PDGFR, and c-Kit. wikipedia.orggoogle.comexplorationpub.com It also inhibits Aurora B, a key enzyme in mitosis. wikipedia.orggoogle.comexplorationpub.com Furthermore, it can modulate the tumor inflammatory microenvironment by targeting CSF-1R. wikipedia.orggoogle.comexplorationpub.com This multi-targeted approach allows Chiauranib to exert a comprehensive antitumor effect and can produce synergistic effects with other therapies like immunotherapy and chemotherapy. google.combiopharmaapac.combiospace.comprnewswire.com

Inhibition of Tumor Angiogenesis

Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth, invasion, and metastasis. Chiauranib inhibits tumor angiogenesis by targeting key kinases involved in this process, including Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3) and Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), as well as c-Kit nih.govchipscreen.commedchemexpress.comtargetmol.commedchemexpress.com.

Research findings indicate that Chiauranib suppresses VEGFR and PDGFR phosphorylation, which are critical steps in the signaling pathways that promote endothelial cell proliferation, migration, and tube formation medchemexpress.comtargetmol.commedchemexpress.com. In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) and NIH3T3 cells overexpressing PDGFRβ have shown that Chiauranib inhibits ligand-dependent cell proliferation and capillary tube formation medchemexpress.comtargetmol.commedchemexpress.com. Preclinical studies in tumor tissues have also demonstrated that Chiauranib prevents vasculature formation, further supporting its anti-angiogenic effects in vivo medchemexpress.comtargetmol.commedchemexpress.com.

In follicular lymphoma, Chiauranib has been shown to act on the VEGFR2/ERK/STAT3 signaling pathway, leading to decreased angiogenesis ashpublications.org. This involves the inhibition of VEGFR2, subsequently affecting downstream signaling molecules like ERK and STAT3, which play roles in promoting angiogenesis and cell survival ashpublications.orgresearchgate.net.

Inhibition of Tumor Cell Mitosis

Uncontrolled cell proliferation is a hallmark of cancer. Chiauranib inhibits tumor cell mitosis primarily through the inhibition of Aurora B kinase nih.govchipscreen.commedchemexpress.comtargetmol.commedchemexpress.com. Aurora B is a key regulator of chromosome alignment and segregation during mitosis.

Inhibition of Aurora B by Chiauranib leads to mitotic defects and ultimately inhibits tumor cell proliferation chipscreen.compatsnap.com. Studies have shown that Chiauranib induces G2/M cell cycle arrest, preventing cells from progressing through the mitotic phase medchemexpress.commedchemexpress.comashpublications.org. This arrest is associated with the suppression of Aurora B-mediated histone H3 phosphorylation, a crucial event for proper chromosome condensation and segregation during mitosis medchemexpress.commedchemexpress.com. Data from studies using Molt-4 cells demonstrate a concentration-dependent reduction in phosphorylated H3 levels following Chiauranib treatment medchemexpress.commedchemexpress.com.

The unique inhibitory activity of Chiauranib against Aurora B, distinguishing it from some conventional VEGFR inhibitors, may contribute to potential effects in reducing tumor tissue genome instability and inhibiting tumor cell metastasis google.com.

Regulation of Tumor Inflammatory Microenvironment

The tumor inflammatory microenvironment plays a significant role in supporting tumor growth, immune evasion, and resistance to therapy. Chiauranib modulates the tumor microenvironment by targeting kinases involved in regulating immune cells, particularly those of myeloid origin, such as macrophages nih.govchipscreen.commedchemexpress.comtargetmol.commedchemexpress.com. A key target in this mechanism is Colony-Stimulating Factor 1 Receptor (CSF-1R) nih.govchipscreen.commedchemexpress.comtargetmol.commedchemexpress.com.

CSF-1R signaling is critical for the differentiation, survival, and function of macrophages, including tumor-associated macrophages (TAMs), which often contribute to an immunosuppressive environment explorationpub.comresearchgate.net. By inhibiting CSF-1R phosphorylation, Chiauranib suppresses ligand-stimulated monocyte-to-macrophage differentiation and reduces the presence of CSF-1R+ cells within tumor tissues medchemexpress.commedchemexpress.com. This modulation of the myeloid cell compartment can help to alleviate immunosuppression and potentially enhance anti-tumor immune responses biospace.comfirstwordpharma.comresearchgate.net.

Furthermore, some research suggests Chiauranib may also target DDR1, another kinase implicated in the tumor microenvironment biospace.compatsnap.comfirstwordpharma.com. The combined inhibition of CSF-1R and potentially DDR1 contributes to reshaping the tumor microenvironment, making it less conducive to tumor growth and potentially more responsive to other therapies biospace.comfirstwordpharma.com. In silico studies have explored the binding of Chiauranib to CSF1R, identifying specific binding sites such as Met637, Leu588, and Cys666 explorationpub.com.

Preclinical Efficacy Studies of Chiauranib

In Vitro Studies

In vitro studies have explored the effects of Chiauranib on cancer cells and endothelial cells, focusing on key processes such as proliferation, apoptosis, cell cycle progression, migration, and angiogenesis nih.gove-century.usresearchgate.netashpublications.orgnih.govnih.gov.

Cell Proliferation Inhibition

Chiauranib has demonstrated the ability to inhibit cell proliferation in various cancer cell lines glpbio.comnih.gove-century.usnih.gov. Studies in transformed follicular lymphoma (t-FL) cell lines, including DOHH2, SU-DHL-4, RL, SC-1, and Karpas422, showed that Chiauranib reduced cell proliferation in a dose- and time-dependent manner nih.govresearchgate.net. Similarly, in colorectal cancer (CRC) cells, Chiauranib inhibited proliferation in KRAS wild-type cell lines (SW48 and CaCO2) in a dose- and time-dependent manner, while having less effect on KRAS mutated cell lines e-century.usnih.govresearchgate.net. Inhibition of cell proliferation has also been observed in extranodal NK/T-cell lymphoma (NKTL) cells and acute myeloid leukemia (AML) cells researchgate.netnih.gov. Chiauranib's antiproliferative effect can be attributed, in part, to the inhibition of Aurora B-mediated H3 phosphorylation medchemexpress.comglpbio.comtargetmol.com.

Apoptosis Induction

Induction of apoptosis is another key mechanism by which Chiauranib exerts its antitumor effects glpbio.comnih.gove-century.usnih.gov. Studies have shown that Chiauranib increases the rate of apoptosis in t-FL cells nih.govresearchgate.net. In KRAS wild-type CRC cells, Chiauranib significantly increased the apoptosis rate in a dose- and time-dependent manner e-century.usnih.govresearchgate.netscispace.com. Interestingly, in NKTL cells, Chiauranib has been shown to induce apoptosis through an AIF-dependent pathway, distinct from the traditional mitochondrial apoptosis pathway involving cytochrome c and caspases nih.govpatsnap.com.

Cell Cycle Arrest

Chiauranib has been shown to induce cell cycle arrest in cancer cells medchemexpress.comnih.gov. In t-FL cells, treatment with Chiauranib resulted in cell cycle arrest in the G2/M phase nih.govresearchgate.net. This G2/M phase arrest has also been observed in other tumor tissues and is associated with the inhibition of Aurora B-mediated H3 phosphorylation medchemexpress.comglpbio.comtargetmol.com.

Cell Migration Inhibition

Inhibition of cell migration is crucial for preventing tumor metastasis. Preclinical studies have indicated that Chiauranib can inhibit cancer cell migration nih.gov. In t-FL cells, Chiauranib treatment significantly inhibited cell migration nih.govashpublications.orgresearchgate.net.

Angiogenesis Inhibition in Endothelial Cells

Chiauranib is a potent inhibitor of angiogenesis-related kinases, particularly VEGFR2, which plays a critical role in the formation of new blood vessels that supply tumors medchemexpress.comwikipedia.orgglpbio.combiospace.comtargetmol.comresearchgate.netresearchgate.net. In vitro studies using human umbilical vein endothelial cells (HUVECs) and mouse endothelial cells (bEnd.3) have demonstrated Chiauranib's anti-angiogenic activities medchemexpress.comglpbio.comtargetmol.comresearchgate.net. Chiauranib suppressed VEGFR/PDGFR phosphorylation, inhibited ligand-dependent endothelial cell proliferation, and prevented capillary tube formation in vitro medchemexpress.comglpbio.comtargetmol.comresearchgate.net. The inhibition of capillary angiogenesis coincides with the reduction in VEGFR2 phosphorylation researchgate.netresearchgate.net.

In Vivo Xenograft Models

The antitumor efficacy of Chiauranib has been evaluated in various in vivo xenograft models, where human cancer cells are implanted into immunocompromised mice medchemexpress.comglpbio.comtargetmol.comnih.gove-century.usresearchgate.netnih.govnih.govozmosi.com. These studies have consistently shown that Chiauranib exhibits potent antitumor activities in vivo medchemexpress.comglpbio.comtargetmol.com.

In t-FL xenograft models, oral administration of Chiauranib resulted in significant killing effects and inhibited tumor growth nih.govresearchgate.netashpublications.orgresearchgate.net. Chiauranib treatment also led to significant inhibition of tumor growth in xenograft models derived from KRAS wild-type CRC cells (SW48), while showing less effect in KRAS mutated models (LoVo) e-century.usnih.gov. Furthermore, studies in NKTL xenograft models have shown that Chiauranib inhibited tumor cell proliferation and suppressed microvessel density in vivo nih.govpatsnap.com. Chiauranib has also demonstrated efficacy in preclinical mouse models of hepatocellular carcinoma, colorectal cancer, and non-Hodgkin lymphoma researchgate.net. These in vivo effects are often linked to the mechanisms observed in vitro, including the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis nih.gove-century.usresearchgate.netashpublications.orgnih.govnih.govresearchgate.netpatsnap.com.

Tumor Growth Suppression

Preclinical studies have consistently shown that chiauranib can significantly inhibit tumor growth in various cancer models. In transformed follicular lymphoma (t-FL) xenograft models, chiauranib treatment dramatically inhibited tumor development, resulting in significantly lower tumor volumes and weights compared to control groups. nih.gov This inhibition of tumor progression also led to significantly prolonged survival in the chiauranib-treated mice. nih.gov

In colorectal cancer (CRC) models, chiauranib treatment significantly inhibited tumor growth in xenografts derived from KRAS wild-type cells. nih.gov This effect was observed with oral administration of chiauranib. nih.gov

Immunohistochemical and Western Blotting Analyses of Pathway Modulation in Tumor Tissues

Immunohistochemistry (IHC) and Western blotting are crucial techniques used in preclinical oncology research to detect and analyze protein expression and understand the molecular mechanisms driving cancer progression. championsoncology.comcellsignal.comnews-medical.net Studies on chiauranib have utilized these methods to investigate its effects on various signaling pathways in tumor tissues.

In t-FL studies, Western blotting and immunofluorescence analyses of tumor tissues from chiauranib-treated mice revealed a reduction in the phosphorylation levels of VEGFR2. nih.govresearchgate.net Furthermore, chiauranib markedly diminished the phosphorylation levels of proteins downstream of VEGFR2, including p-RAF, p-MEK1/2, and p-ERK1/2. nih.gov Western blotting and immunofluorescence also showed a reduction in the phosphorylation of STAT3. nih.govresearchgate.net These findings suggest that chiauranib exerts its anti-t-FL effects by inhibiting the VEGFR2/MEK/ERK/STAT3 signaling pathway. nih.govresearchgate.net

In CRC models, immunohistochemical staining of tumor tissues showed that chiauranib treatment inhibited the proliferation marker Ki67 and increased apoptosis as evidenced by TUNEL staining in KRAS wild-type xenografts. nih.gov DHE staining also indicated that chiauranib increased the accumulation of superoxide (B77818) anion radicals in these tumors. nih.gov

Specific Cancer Models

Preclinical studies have explored the efficacy of chiauranib in specific cancer types, providing insights into its potential therapeutic applications.

Transformed Follicular Lymphoma (t-FL)

Transformed follicular lymphoma is an aggressive variant of follicular lymphoma with limited effective treatment options. nih.gov Preclinical studies have identified chiauranib as a promising therapeutic approach for t-FL. nih.gov In t-FL cell lines, chiauranib significantly inhibited cell growth and migration, promoted apoptosis, and induced cell cycle arrest in the G2/M phase. nih.govresearchgate.net In t-FL xenograft models, chiauranib demonstrated significant killing effects and inhibited tumor progression. nih.govresearchgate.net Mechanistically, chiauranib suppresses the phosphorylation of VEGFR2, thereby inhibiting the downstream MEK/ERK/STAT3 signaling cascade, which contributes to its anti-t-FL activity. nih.govresearchgate.net

Colorectal Cancer (CRC), focusing on KRAS wild-type

Chiauranib has shown selective inhibitory effects on colorectal cancer cells with wild-type KRAS. nih.govpatsnap.come-century.us Studies have demonstrated that chiauranib inhibits cell proliferation and induces apoptosis in KRAS wild-type CRC cells in a dose- and time-dependent manner, while KRAS mutant cells were resistant. nih.govpatsnap.com In KRAS wild-type CRC xenograft models, chiauranib treatment significantly suppressed tumor growth. nih.govpatsnap.com The mechanism involves the induction of reactive oxygen species (ROS) production through the activation of the p53 signaling pathway in KRAS wild-type CRC cells. nih.govpatsnap.comvulcanchem.com

Non-Hodgkin's Lymphoma (NHL)

Preclinical studies have explored the efficacy of Chiauranib in Non-Hodgkin's Lymphoma (NHL), particularly in transformed follicular lymphoma (t-FL), a more aggressive variant of follicular lymphoma. Research indicates that Chiauranib inhibits cell proliferation, increases apoptosis, and induces cell cycle arrest in t-FL cells mdpi.com. In vivo studies using xenograft models have also shown that Chiauranib exhibits lethal effects on t-FL mdpi.com.

Mechanistically, Chiauranib has been shown to suppress the phosphorylation level of VEGFR2, which in turn inhibits the downstream MEK/ERK/STAT3 signaling cascade. This inhibition of the VEGFR2/ERK/STAT3 pathway contributes to the anti-t-FL effect by inhibiting tumor growth and migration and inducing apoptosis mdpi.comresearchgate.net.

Cell LineEffect of ChiauranibMechanism ObservedCitation
DOHH2 (t-FL)Inhibited proliferation, increased apoptosis, induced G2/M cell cycle arrest, suppressed VEGFR2 phosphorylationInhibition of VEGFR2/MEK/ERK/STAT3 pathway mdpi.comresearchgate.net
SU-DHL4 (t-FL)Inhibited proliferation, increased apoptosis, induced G2/M cell cycle arrestInhibition of VEGFR2/MEK/ERK/STAT3 pathway researchgate.net
RL (t-FL)Inhibited proliferation, increased apoptosis, induced G2/M cell cycle arrestInhibition of VEGFR2/MEK/ERK/STAT3 pathway researchgate.net
SC-1 (t-FL)Inhibited proliferationNot explicitly detailed in snippet researchgate.net
Karpas422 (t-FL)Inhibited proliferation, increased apoptosisNot explicitly detailed in snippet researchgate.net

In xenograft models, Chiauranib treatment resulted in significantly lower tumor volumes and weights compared to control groups, and also improved survival curves mdpi.com.

Extranodal NK/T-cell Lymphoma (NKTL)

Chiauranib has also demonstrated preclinical efficacy in Extranodal NK/T-cell Lymphoma (NKTL), an aggressive form of extranodal lymphoma with limited treatment options patsnap.comnih.gov. Studies have shown that Chiauranib inhibits NKTL cell proliferation and induces cell cycle arrest patsnap.comnih.gov. It also suppressed microvessel density in vitro and in vivo patsnap.com.

A notable finding in NKTL preclinical studies is that Chiauranib induces apoptosis through an AIF-dependent pathway, which is distinct from the traditional cyt-c/caspase mitochondrial apoptosis pathway patsnap.comnih.gov. The release of AIF from mitochondria is linked to the upregulation of VDAC1 by the AKT-GSK3β pathway and activation of calcium-dependent m-calpain patsnap.com. Knockdown of AIF in vitro and in vivo significantly blocked the efficacy of Chiauranib in NKTL models patsnap.com.

Furthermore, preclinical research suggests a synergistic effect when Chiauranib is combined with L-asparaginase in NKTL cells. L-asparaginase triggers the CD95 (Fas/Apo-1)-caspase 8-caspase 3 apoptotic pathway, suggesting that combining these two drugs may be a feasible strategy for treating NKTL patsnap.comnih.gov.

Hepatocellular Carcinoma

Gastric Cancer

Mechanisms of Resistance to Chiauranib

Role of KRAS Mutation in Resistance

KRAS mutations have been identified as a significant factor in the resistance of colorectal cancer cells to Chiauranib e-century.usnih.gov. While Chiauranib effectively inhibits the growth of KRAS wild-type CRC cells by inducing reactive oxygen species (ROS) production through the activation of the p53 signaling pathway, KRAS-mutated cells exhibit resistance e-century.usnih.gov. This resistance in KRAS-mutated cells is associated with an increased ability to counteract the ROS-inducing effects of Chiauranib e-century.usnih.gov.

Research indicates that KRAS mutation leads to the upregulation of Nrf2, which in turn elevates the basal antioxidant program of the cell e-century.usnih.gov. This enhanced antioxidant capacity helps to lower the intracellular ROS levels that Chiauranib aims to increase, thereby conferring resistance e-century.usnih.gov. Studies using KRAS-mutated cell lines have demonstrated that these cells are resistant to the ROS induced by Chiauranib e-century.usnih.gov.

Data from studies comparing Chiauranib sensitivity in CRC cell lines with different KRAS statuses support this mechanism. For instance, LoVo and HCT116 cells, which harbor KRAS mutations, were found to be resistant to Chiauranib, while KRAS wild-type cell lines like SW48 and CaCO2 were sensitive e-century.us. This suggests a strong correlation between KRAS mutation status and Chiauranib resistance e-century.us.

An interactive data table summarizing the sensitivity of different CRC cell lines to Chiauranib based on their KRAS status could illustrate this point. Such a table might include cell line names, their KRAS mutation status (wild-type or specific mutation), and quantitative data on Chiauranib sensitivity, such as IC50 values (concentration required for 50% inhibition of cell growth).

Cell LineKRAS StatusChiauranib Sensitivity (e.g., IC50)
LoVoMutatedResistant
HCT116MutatedResistant
SW48Wild-typeSensitive
CaCO2Wild-typeSensitive

Nrf2 Upregulation and Basal Antioxidant Program

Upregulation of Nuclear Factor erythroid 2-Related Factor 2 (Nrf2) plays a crucial role in the resistance to Chiauranib in KRAS-mutated cancer cells e-century.usnih.gov. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and detoxifying genes, forming the basal antioxidant program of the cell e-century.uspsu.edu. In KRAS-mutated cells, the increased expression of Nrf2 leads to a stable elevation of this antioxidant program e-century.usnih.gov.

This elevated antioxidant defense mechanism allows KRAS-mutated cells to effectively neutralize the ROS generated by Chiauranib treatment e-century.usnih.gov. By lowering intracellular ROS levels, the cells circumvent the pro-apoptotic and anti-proliferative effects mediated by ROS in Chiauranib-sensitive cells e-century.usnih.gov. The increase in Nrf2 expression induced by KRAS mutation represents a mechanism of Nrf2 antioxidant program activation that steadily improves the basic antioxidant program by increasing Nrf2 transcription e-century.us.

Experimental evidence, such as Western blot analysis showing increased Nrf2 levels in KRAS-mutated cells compared to KRAS wild-type cells after Chiauranib treatment, supports the role of Nrf2 upregulation in resistance e-century.usnih.gov. Furthermore, studies involving the knockdown of Nrf2 in KRAS-mutated cells have demonstrated that inhibiting Nrf2 can restore sensitivity to Chiauranib, suggesting that Nrf2 is a key mediator of resistance in this context e-century.usnih.gov. Silencing Nrf2 in KRAS mutation cells treated with Chiauranib was shown to activate the p53 signaling pathway and inhibit cell viability e-century.us. Silencing Nrf2 also promoted ROS production in these cells e-century.us.

Potential Role of p53 Mutation in Resistance

While the role of KRAS mutation and Nrf2 upregulation in Chiauranib resistance is supported by research, the potential role of p53 mutation is an area that warrants further investigation e-century.usnih.gov. Chiauranib is understood to inhibit KRAS wild-type CRC cells by triggering ROS production via activating the p53 signaling pathway e-century.usnih.gov. Given that p53 mutation occurs frequently in many tumor types, including CRC, it has been hypothesized that p53 mutation could also contribute to resistance to Chiauranib e-century.usnih.gov.

However, research indicates that the mechanism of Chiauranib resistance in KRAS mutation cells, while involving Nrf2, is not precisely linked to p53 in the same way as the sensitivity mechanism in KRAS wild-type cells e-century.usnih.gov. In KRAS wild-type cells, Chiauranib treatment inhibits Aurora B phosphorylation, leading to increased p53 expression and subsequent ROS production e-century.usnih.gov. In KRAS-mutated cells, while Chiauranib treatment inhibited Aurora B phosphorylation, p53 was not affected in some experimental conditions, although both Aurora B phosphorylation and p53 expression could be inhibited in KRAS-silenced cells e-century.usnih.gov.

The complex interplay between KRAS, Nrf2, and p53 in the context of Chiauranib resistance suggests that the impact of p53 mutation may be multifaceted and potentially dependent on other genetic alterations present e-century.usnih.gov. As Chiauranib is a multi-target inhibitor, it is possible that it may exert anti-tumor effects through alternative pathways in cells with p53 mutations, although this requires further study e-century.usnih.gov.

Clinical Development and Research of Chiauranib

Early Phase Clinical Trials (Phase I/Ib/II)

Early phase clinical trials have been instrumental in characterizing the pharmacological profile and preliminary antitumor activity of chiauranib in patients with advanced solid tumors and lymphoma. nih.govnih.govvulcanchem.com

Pharmacokinetic and Pharmacodynamic Characterization in Patients

Pharmacokinetic studies of chiauranib in patients have shown a dose-proportional and linear profile following both single and multiple dose administration across a range of 10 to 65 mg. nih.govnih.gov Chiauranib is rapidly absorbed, with a median peak plasma concentration time of 2 hours. nih.gov It exhibits a relatively slow elimination, with a terminal half-life of approximately 25.6 hours. nih.gov Accumulative exposure reached a steady state within 8 days and was approximately doubled compared to single-dose administration. nih.govnih.gov

Pharmacodynamic characterization in clinical trials aims to understand the drug's effects on its intended targets and related biological pathways. While specific detailed pharmacodynamic data from early phase patient trials were not extensively available in the provided snippets beyond the general mechanism of action, preclinical studies have verified target inhibition and effects on corresponding biological pathways in vivo. nih.gov Chiauranib's mechanism involves inhibiting kinases such as VEGFRs, Aurora B, and CSF-1R, which are implicated in angiogenesis, cell division, and the tumor microenvironment. cenmed.comveeva.comnih.gov

Preliminary Antitumor Activity Across Advanced Solid Tumors and Lymphoma

In a Phase I dose-escalation study involving patients with refractory advanced solid tumors and lymphoma, chiauranib demonstrated preliminary antitumor activity. nih.govnih.govvulcanchem.com Although no complete or partial responses were observed in this initial study, a significant proportion of patients achieved stable disease. nih.govnih.gov Specifically, 12 out of 18 patients (66.7%) in the Phase I study achieved stable disease. nih.govnih.govvulcanchem.com This finding suggested potential therapeutic benefit and supported further investigation in subsequent clinical trials. nih.govnih.govvulcanchem.com

Chiauranib has shown preliminary anti-tumor effects in multiple tumor types clinically, and Phase Ib/II studies have been initiated to further evaluate its efficacy in specific cancer populations, including small cell lung cancer, ovarian cancer, liver cancer, breast cancer, colorectal cancer, pancreatic carcinoma, hepatocellular carcinoma, neuroendocrine tumors, and non-Hodgkin's lymphoma. patsnap.comchipscreen.comcancer.govprnewswire.comprnewswire.commdpi.comgeorgiacancerinfo.orgclinicaltrial.be Preclinical studies have also indicated activity against transformed follicular lymphoma by inhibiting the VEGFR2/ERK/STAT3 signaling pathway. mdpi.com

Advanced Phase Clinical Trials (Phase II/III)

Building upon the results of early phase studies, chiauranib has advanced into later-stage clinical trials, particularly focusing on small cell lung cancer and ovarian cancer. chipscreen.comprnewswire.comclinicaltrial.bechipscreenusa.com

Small Cell Lung Cancer (SCLC)

Small cell lung cancer is a highly aggressive subtype of lung cancer where chiauranib is being extensively investigated. biospace.comcareacross.combiopharmaapac.com Its unique Aurora B inhibitory activity is considered particularly relevant for neuroendocrine tumors like SCLC. biospace.com

Chiauranib is being evaluated as a monotherapy in patients with relapsed or refractory SCLC who have received prior systemic chemotherapy. wikipedia.orgveeva.comvulcanchem.commdpi.commdpi.comoutsourcedpharma.com

A Phase Ib/II trial (CAR105) evaluated chiauranib monotherapy in patients with recurrent SCLC. In the Phase II part of this study, 28 patients were enrolled. amegroups.cn The objective response rate observed was 17.9% (95% CI: 6.1%–36.9%), and the median progression-free survival was 3.6 months. amegroups.cn

Based on promising results from studies like CAR105, a randomized, double-blind, placebo-controlled, multi-center Phase III clinical trial (CAR302, NCT04830813) is currently recruiting patients to verify the effect of chiauranib monotherapy in those with relapsed or refractory extensive stage SCLC who have received at least two prior systemic chemotherapy regimens, including a platinum-based regimen. veeva.commdpi.comamegroups.cn Furthermore, a Phase III clinical trial of chiauranib monotherapy for the later-line treatment of SCLC has been completed, and a Pre-NDA is under communication. biospace.comprnewswire.combiopharmaapac.com

Investigations are also underway to evaluate chiauranib in combination regimens for extensive stage SCLC. wikipedia.orgmdpi.comwithpower.com

A Phase III clinical trial application for chiauranib combined with a PD-(L)1 monoclonal antibody and standard chemotherapy for the first-line treatment of extensive stage SCLC has been approved. biospace.comprnewswire.combiopharmaapac.com This combination strategy is based on the multi-pathway pharmacological mechanism of chiauranib, which includes anti-angiogenesis and immune regulatory activity, potentially producing synergistic effects with immunotherapy and chemotherapy. biospace.combiopharmaapac.com

Additionally, a Phase Ib/II clinical study (NCT05505825) is evaluating the combination of the anti-PD-1 and CTLA-4 bispecific antibody Cadonilimab (AK104) with chiauranib in patients with extensive stage SCLC who have progressed after first-line platinum-based chemotherapy in combination with PD-1/PD-L1 inhibitors. careacross.comoutsourcedpharma.comcancervic.org.aubiospace.com This study aims to explore the potential for immunotherapy in combination with antiangiogenic therapy in this patient population. careacross.com

Here is a summary of some clinical trial data for Chiauranib in SCLC monotherapy:

Trial (NCT ID)PhasePatient PopulationNumber of Patients (Phase II)Objective Response Rate (ORR)Median Progression-Free Survival (PFS)
CAR105Ib/IIRecurrent SCLC2817.9% (95% CI: 6.1%–36.9%)3.6 months

Note: This table summarizes data from the Phase II part of the CAR105 trial as reported in the provided snippets. amegroups.cn

Monotherapy in Relapsed/Refractory SCLC

Pancreatic Cancer (Pancreatic Ductal Adenocarcinoma)

Combination Therapy Research

Chiauranib, a multi-targeted kinase inhibitor, is being investigated in various combination therapy strategies to enhance its anti-tumor effects and overcome potential resistance mechanisms. Its unique mechanism, which involves inhibiting targets related to angiogenesis (VEGFR/PDGFR/c-Kit), mitosis (Aurora B), and the tumor microenvironment (CSF1R), provides a rationale for combining it with other therapeutic modalities. chipscreen.comveeva.comnih.govprnewswire.com

Rationale for Combined Targeted and Immunotherapy Approaches

The combination of targeted therapy and immunotherapy is a growing area of research aimed at improving cancer treatment outcomes. google.comnih.gov The rationale behind combining targeted agents like Chiauranib with immunotherapy, such as immune checkpoint inhibitors, stems from the potential for synergistic effects. google.comnih.gov Targeted therapies can directly inhibit tumor cell growth and survival pathways, while also potentially modulating the tumor microenvironment to become more conducive to an immune response. nih.gov Chiauranib's ability to inhibit CSF1R, a target involved in regulating the tumor immune microenvironment, suggests it may have a role in enhancing anti-tumor immunity when combined with immunotherapy. chipscreen.comnih.govprnewswire.com Additionally, inhibiting angiogenesis through VEGFR/PDGFR/c-Kit pathways can improve immune cell infiltration into the tumor. chipscreen.comnih.govprnewswire.comnih.gov

Synergy with Immune Checkpoint Inhibitors (e.g., PD-1/PD-L1 antibodies, Cadonilimab)

Research indicates that combining Chiauranib with immune checkpoint inhibitors, such as PD-1 or PD-L1 antibodies, can lead to synergistic anti-tumor activity. google.com Preclinical studies in tumor-bearing mice have shown that the combination of Chiauranib and a PD-1 antibody significantly increased the relative tumor inhibition rate compared to either agent alone. google.com Specifically, one study reported relative tumor inhibition rates of 39% for Chiauranib alone and 32% for a PD-1 antibody alone, while the combination achieved a 70% inhibition rate. google.com This synergistic effect was also associated with increased proportions of splenic CD4 and CD8 lymphocyte subsets in the combined treatment group. google.com

Clinical trials are exploring the combination of Chiauranib with PD-(L)1 antibodies. A Phase Ib/II clinical trial is being conducted to evaluate Cadonilimab, a PD-1/CTLA-4 bi-specific antibody, in combination with Chiauranib for the treatment of extensive-stage small cell lung cancer (ES-SCLC) that has progressed after prior platinum-based chemotherapy and PD-(L)1 inhibitor treatment. prnewswire.combiospace.comcancervic.org.auoutsourcedpharma.com Furthermore, a Phase III clinical trial application for Chiauranib combined with PD-(L)1 monoclonal antibody and standard chemotherapy for the first-line treatment of ES-SCLC has been approved. prnewswire.combiopharmaapac.combiospace.combiopharmaapac.com

Synergy with Chemotherapeutic Agents (e.g., L-asparaginase, Paclitaxel (B517696), Gemcitabine)

Combinations of Chiauranib with various chemotherapeutic agents are also under investigation, demonstrating synergistic potential in different cancer types.

Preclinical studies have shown a synergistic effect between Chiauranib and L-asparaginase in inhibiting extranodal NK/T-cell lymphoma (NKTL) cells. patsnap.comozmosi.comdntb.gov.uadbcls.jpresearchgate.netresearchgate.net This synergy was observed through the activation of the CD95 (Fas/Apo-1)-caspase 8-caspase 3 apoptotic pathway by L-asparaginase, which was enhanced by Chiauranib. patsnap.comresearchgate.net

Clinical trials are evaluating Chiauranib in combination with Paclitaxel and Gemcitabine (B846) in various cancers. A Phase II study investigated Chiauranib combined with either weekly Paclitaxel or Etoposide (B1684455) in patients with platinum-resistant or refractory recurrent ovarian cancer. nih.govnih.govspringermedizin.dedrugbank.com The study reported median progression-free survival (PFS) of 5.6 months for the Chiauranib plus weekly Paclitaxel group and 5.4 months for the Chiauranib plus Etoposide group. nih.govnih.gov These results suggested that combining Chiauranib with weekly Paclitaxel or Etoposide significantly enhanced efficacy compared to historical data for monotherapy in this patient population. nih.govnih.gov A randomized, double-blind, controlled, multicenter Phase III clinical trial of Chiauranib combined with Paclitaxel in patients with platinum-refractory or platinum-resistant recurrent ovarian cancer is ongoing. chipscreen.comveeva.com

Furthermore, a Phase II clinical trial is currently recruiting patients to evaluate Chiauranib combined with albumin-bound Paclitaxel and Gemcitabine as a first-line treatment for locally advanced or metastatic pancreatic ductal adenocarcinoma. chipscreen.compatsnap.comdrugbank.comveeva.com

Here is a summary of selected clinical trials investigating Chiauranib combination therapies:

Trial IdentifierPhaseIndicationCombination TherapyStatusKey Findings (where available)
NCT039011182Platinum-resistant or refractory recurrent Ovarian CancerChiauranib + Weekly Paclitaxel or EtoposideCompletedMedian PFS: 5.6 months (CP group), 5.4 months (CE group). Enhanced efficacy compared to monotherapy historical data. nih.govnih.gov
NCT049215273Platinum-refractory or platinum-resistant Recurrent Ovarian CancerChiauranib + Weekly Paclitaxel vs Placebo + Weekly PaclitaxelOngoingEvaluating efficacy and safety. chipscreen.comveeva.comnih.gov
AK104-2121b/2ES-SCLC progressed on first-line chemo + PD-(L)1 inhibitorCadonilimab + ChiauranibRecruitingEvaluating effectiveness in pre-treated patients. cancervic.org.au
NCT064929152Locally Advanced or Metastatic Pancreatic Ductal AdenocarcinomaChiauranib + Albumin-bound Paclitaxel + GemcitabineRecruitingEvaluating first-line treatment efficacy. patsnap.comdrugbank.comveeva.com
Not specified3First-line Extensive Stage Small Cell Lung CancerChiauranib + PD-(L)1 monoclonal antibody + ChemotherapyApprovedExpected to further improve long-term survival. prnewswire.combiopharmaapac.combiospace.combiopharmaapac.com

Translational Research and Biomarker Development

Identification of Predictive Biomarkers for Response

Identifying predictive biomarkers is essential for implementing precision medicine approaches with Chiauranib. Several potential markers have emerged from preclinical and clinical investigations, suggesting that the molecular profile of a tumor can influence sensitivity or resistance to Chiauranib.

KRAS Wild-Type Status

Studies have indicated that the KRAS wild-type status may serve as a potential predictive biomarker for the use of Chiauranib, particularly in colorectal cancer (CRC) patients. Research has demonstrated that Chiauranib selectively inhibits CRC cells with KRAS wild-type status, while KRAS mutated CRC cells show resistance to Chiauranib. wikipedia.orgexplorationpub.comwikipedia.orgwikipedia.org This selective inhibition in KRAS wild-type cells is associated with the induction of reactive oxygen species (ROS) through the activation of the p53 signaling pathway. explorationpub.comwikipedia.org

VEGFR2/ERK/STAT3 Pathway Activation Status

Chiauranib is known to inhibit VEGFR2, a key kinase involved in angiogenesis and cell signaling. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgprobes-drugs.orgresearchgate.net Inhibition of VEGFR2 by Chiauranib suppresses the downstream MEK/ERK/STAT3 signaling cascade. wikipedia.orgnewdrugapprovals.orgwikipedia.org This inhibition of the VEGFR2/ERK/STAT3 pathway is proposed as a mechanism by which Chiauranib exerts its anti-tumor effects, including inhibiting cell growth and migration and inducing apoptosis in certain cancer types. wikipedia.orgwikipedia.org Therefore, the activation status of the VEGFR2/ERK/STAT3 pathway could potentially serve as a predictive biomarker for response to Chiauranib, with tumors exhibiting dependency on this pathway potentially being more sensitive.

Aurora B Expression Levels

Aurora B is a mitosis-related kinase that is inhibited by Chiauranib. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgprobes-drugs.orgwikidata.org Aurora B is a key regulator of mitosis and is often overexpressed in various cancers, including CRC. explorationpub.com While Aurora B is a confirmed target of Chiauranib, its baseline expression level as a direct predictive biomarker for Chiauranib response requires further investigation. However, the inhibition of Aurora B phosphorylation by Chiauranib has been linked to increased p53 expression and subsequent ROS production in KRAS wild-type CRC cells, suggesting a role for Aurora B activity in the response mechanism. explorationpub.com Research into other Aurora B inhibitors in small cell lung cancer (SCLC) has explored different biomarkers, such as BCL-2 expression, as predictors of sensitivity to Aurora B inhibition in general, highlighting the ongoing effort to identify markers for this class of inhibitors. mims.comfishersci.ca

CSF1R Expression Levels

Chiauranib targets CSF-1R, a kinase associated with chronic inflammation and the tumor microenvironment. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgprobes-drugs.orgresearchgate.net CSF1R plays a role in the polarization of tumor-associated macrophages (TAMs) to a pro-tumorigenic phenotype. wikipedia.org Inhibition of CSF1R by Chiauranib can affect the tumor microenvironment and contribute to its anti-tumor activity. wikipedia.orgwikidata.orgresearchgate.netwikidata.org CSF1R is considered a potential predictive biomarker for immunotherapy in cancer. researchgate.netwikipedia.org While the direct correlation between CSF1R expression levels and predictive response to Chiauranib is still being elucidated, its role as a target involved in modulating the tumor microenvironment suggests that its expression profile could be a relevant factor influencing treatment outcomes.

Nrf2 Expression in Resistance

Increased expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) has been identified as a mechanism of resistance to Chiauranib, particularly in KRAS mutation CRC cells. explorationpub.comwikipedia.orghellobio.com KRAS mutation can lead to increased Nrf2 expression, which in turn elevates the basal antioxidant program within the cells. explorationpub.comwikipedia.org This enhanced antioxidant capacity helps to counteract the ROS induced by Chiauranib, thereby conferring resistance. explorationpub.comwikipedia.org Silencing Nrf2 in KRAS mutation cells has been shown to restore sensitivity to Chiauranib by promoting ROS production and activating the p53 signaling pathway. explorationpub.com These findings suggest that high Nrf2 expression levels could serve as a predictive biomarker for resistance to Chiauranib.

Table 1: Potential Predictive Biomarkers for Chiauranib Response/Resistance

BiomarkerAssociation with ChiauranibClinical Relevance (Potential)
KRAS Wild-Type StatusAssociated with sensitivity, Chiauranib selectively inhibits. wikipedia.orgexplorationpub.comwikipedia.orgwikipedia.orgPotential marker for patient selection in CRC. wikipedia.orgexplorationpub.comwikipedia.org
VEGFR2/ERK/STAT3 ActivationPathway inhibited by Chiauranib. wikipedia.orgnewdrugapprovals.orgwikipedia.orgPotential marker for sensitivity in tumors dependent on this pathway. wikipedia.orgwikipedia.org
Aurora B Expression LevelsTarget of Chiauranib. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgprobes-drugs.orgwikidata.orgRole as a predictive marker for Chiauranib requires further study, but Aurora B inhibition is linked to response mechanisms. explorationpub.com
CSF1R Expression LevelsTarget of Chiauranib, influences tumor microenvironment. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgprobes-drugs.orgresearchgate.netPotential factor influencing response due to impact on tumor microenvironment. wikipedia.orgwikidata.orgresearchgate.netwikidata.org
Nrf2 Expression (Resistance)Increased expression associated with resistance in KRAS mutant cells. explorationpub.comwikipedia.orghellobio.comPotential marker for predicting resistance, particularly in KRAS mutant tumors. explorationpub.comwikipedia.org

Pharmacodynamic Biomarkers for Target Engagement

Pharmacodynamic (PD) biomarkers are crucial for confirming that a drug is interacting with its intended molecular target in a biological system and for assessing the biological activity of the drug. For Chiauranib, as a multi-kinase inhibitor, PD biomarkers can provide evidence of target engagement for the various kinases it inhibits.

While specific comprehensive data on Chiauranib's PD biomarkers across all its targets are still emerging, general approaches and some potential markers have been noted in the context of kinase inhibitors and Chiauranib's known mechanisms. Phospho-specific Western blotting is a common method used to validate target engagement for kinase inhibitors by assessing the phosphorylation status of the target protein or downstream signaling molecules. innovareacademics.in

Given Chiauranib's inhibition of Aurora B, phosphorylated histone H3 (pHH3), a substrate of Aurora B, could serve as a pharmacodynamic marker for Aurora B inhibition. Changes in pHH3 levels could indicate that Chiauranib is effectively inhibiting Aurora B activity in tumor cells. Similarly, as Chiauranib inhibits the VEGFR2/ERK/STAT3 pathway, assessing the phosphorylation levels of ERK (p-ERK) and STAT3 (p-STAT3) could serve as PD biomarkers for the engagement and inhibition of this pathway. wikipedia.orgnewdrugapprovals.orgwikipedia.orginnovareacademics.in

The concept of using substrate levels as PD biomarkers has also been explored for other enzyme inhibitors, where changes in substrate concentration can reflect target modulation. fishersci.ca While not specifically detailed for Chiauranib's targets in the provided context, this represents a broader principle in PD biomarker development.

Monitoring changes in the levels of ligands for inhibited receptors, such as plasma VEGF levels for VEGFR inhibition, has also been considered as potential biomarker data in the context of Chiauranib, although their definitive role as PD biomarkers for target engagement requires further validation. innovareacademics.in

Table 2: Potential Pharmacodynamic Biomarkers for Chiauranib Target Engagement

Target InhibitedPotential Pharmacodynamic Biomarker(s)Rationale
Aurora BPhosphorylated Histone H3 (pHH3)pHH3 is a substrate of Aurora B; decreased levels indicate inhibition.
VEGFR2/ERK/STAT3p-ERK, p-STAT3Phosphorylation levels reflect pathway activity inhibited by Chiauranib. wikipedia.orgnewdrugapprovals.orgwikipedia.orginnovareacademics.in
VEGFRsPlasma VEGF levels (exploratory)Changes in ligand levels may reflect receptor inhibition. innovareacademics.in

Translational research efforts continue to refine the understanding of how these biomarkers can be integrated into the clinical development and use of Chiauranib to optimize patient outcomes.

Future Directions in Chiauranib Research

Exploring Novel Combinations and Therapeutic Strategies

Ongoing research is investigating the potential of combining Chiauranib with other therapeutic agents to achieve synergistic antitumor effects and overcome potential resistance mechanisms. One notable area of exploration is the combination of Chiauranib with chemotherapy. A phase III clinical trial is currently underway evaluating Chiauranib in combination with chemotherapy for the treatment of ovarian cancer cenmed.com. Furthermore, a phase Ib and II study has already indicated that the administration of Chiauranib alongside etoposide (B1684455) or weekly-paclitaxel significantly enhanced efficacy in patients with platinum-resistant or refractory ovarian cancer researchgate.net.

Another promising strategy involves combining Chiauranib with immune checkpoint inhibitors. Preclinical data suggest that the combination of Chiauranib and an immune checkpoint inhibitor can produce synergistic effects in antitumor therapy. This approach is being translated into clinical investigation, with a phase III clinical trial approved for Chiauranib combined with PD-(L)1 monoclonal antibody and standard chemotherapy for the first-line treatment of extensive stage small cell lung cancer cenmed.com.

Combination approaches are also being explored in hematological malignancies and other solid tumors. A clinical trial (NCT03974243) is investigating Chiauranib in combination with Chidamide for patients with relapsed/refractory non-Hodgkin's lymphoma. Additionally, a phase 2 clinical trial is ongoing to evaluate Chiauranib combined with albumin-bound paclitaxel (B517696) and gemcitabine (B846) as a first-line treatment for locally advanced or metastatic pancreatic ductal adenocarcinoma innovareacademics.in. These diverse combination strategies aim to leverage the multi-targeted action of Chiauranib to improve treatment outcomes across different cancer types.

Investigation of Efficacy in Additional Cancer Subtypes

While Chiauranib has shown preliminary antitumor effects in several tumor types, research is expanding to investigate its efficacy in a wider range of cancer subtypes. Initial studies have indicated promising results in various solid tumors, including non-small cell lung cancer, liver cancer, colorectal cancer, and lymphoma wikipedia.org.

Preclinical investigations have highlighted the potential of Chiauranib in transformed follicular lymphoma (t-FL), demonstrating potent inhibition of cell growth both in vitro and in vivo through the VEGFR2/ERK/STAT3 signaling pathway wikipedia.org. Phase Ib/II clinical trials are actively exploring Chiauranib in multiple cancer types.

Specific cancer types currently under investigation in clinical trials include ovarian cancer, small cell lung cancer, liver cancer, non-Hodgkin's lymphoma, triple negative breast cancer, soft tissue sarcoma, and pancreatic cancer nih.govinnovareacademics.incenmed.com. Research has also shown that Chiauranib selectively inhibits colorectal cancer cells with a KRAS wild-type status. Furthermore, studies have demonstrated antitumor activity in extranodal NK/T-cell lymphoma (NKTL) by inducing AIF-dependent apoptosis. A phase II study is specifically focused on exploring the preliminary efficacy of Chiauranib in patients with advanced or unresectable soft tissue sarcoma who have failed standard therapy.

Further Elucidation of Resistance Mechanisms

Understanding the mechanisms by which cancer cells develop resistance to Chiauranib is crucial for developing strategies to overcome it. Research has begun to shed light on these mechanisms. In colorectal cancer, it has been observed that KRAS mutation cells exhibit resistance to Chiauranib. This resistance is associated with an increase in Nrf2, which leads to a stable elevation of the basal antioxidant program, thereby lowering intracellular reactive oxygen species (ROS) levels induced by Chiauranib.

Further studies are needed to fully elucidate the complexities of Chiauranib resistance. For instance, it remains an open question whether mutations in the p53 gene could also contribute to resistance. Given that Chiauranib is a multi-target inhibitor, it is plausible that it may exert antitumor effects through alternative pathways in cells with p53 mutations. Chiauranib was, in part, developed with the aim of addressing drug resistance innovareacademics.in. Continued research into the molecular mechanisms of resistance will be vital for optimizing treatment strategies and improving patient outcomes.

Development of Companion Diagnostics

The development of companion diagnostics (CDx) is a significant future direction for Chiauranib research, aiming to personalize treatment by identifying patients most likely to benefit from the therapy. A strategic partnership has been established between Chipscreen and Novogene specifically for the development of a companion diagnostic for Chiauranib.

Under this collaboration, Novogene is tasked with developing the CDx and providing molecular testing services to support Chipscreen's clinical trials for Chiauranib. The primary goal of this CDx is to aid in the selection of appropriate patients for clinical development across various tumor types, including ovarian cancer, small cell lung cancer, liver cancer, and non-Hodgkin's lymphoma.

Q & A

Q. What are the primary molecular targets of Chiauranib, and how do they contribute to its antitumor efficacy?

Chiauranib is a multi-target inhibitor with potent activity against angiogenesis-related kinases (VEGFR1/2/3, PDGFRα, c-Kit), mitotic kinase Aurora B, and chronic inflammation-related CSF1R (IC50: 1–9 nM) . Mechanistically, it disrupts tumor vascularization (via VEGFR/PDGFR inhibition), induces mitotic catastrophe (via Aurora B blockade), and modulates tumor-associated macrophages (via CSF1R suppression). To validate target engagement, researchers should use kinase inhibition assays (e.g., ADP-Glo™ kinase assays) and phospho-specific Western blotting to quantify downstream signaling proteins (e.g., p-VEGFR2, p-STAT3) in cell lines or xenograft models .

Q. How should researchers design in vitro experiments to evaluate Chiauranib’s effects on cancer cell proliferation?

  • Cell lines : Use models sensitive to angiogenesis and mitosis inhibitors, such as transformed follicular lymphoma cells (e.g., DOHH2, RL) .
  • Dose ranges : Test concentrations spanning the IC50 values (1–50 nM) and clinical trial doses (10–65 mg) .
  • Assays : Employ viability assays (MTT, CellTiter-Glo®) with controls for cytotoxicity and apoptosis (Annexin V/PI staining). Include pharmacodynamic markers (e.g., p-ERK, p-STAT3) to correlate efficacy with target inhibition .

Q. What experimental approaches are recommended to assess Chiauranib’s pharmacokinetic (PK) parameters in preclinical models?

  • Dose selection : Reference Phase I trial data (e.g., Cmax = 201–2238 ng/mL at 10–65 mg doses) to guide in vivo dosing .
  • PK sampling : Collect plasma/tissue samples at multiple time points (e.g., 0–144 hours post-dose) to calculate AUC, Tmax, and Cmax. Note that AUC_0-24h exceeds AUC_0-144h at higher doses, suggesting nonlinear PK .
  • Bioanalytical methods : Use LC-MS/MS for quantification, validated per FDA/EMA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in PK/PD data from early-phase clinical trials?

  • Data integration : Cross-validate PK parameters (e.g., Cmax, AUC) with tumor response metrics (RECIST criteria) and biomarker data (e.g., plasma VEGF levels).
  • Population PK modeling : Account for interpatient variability (e.g., hepatic metabolism differences) using nonlinear mixed-effects models (NONMEM) .
  • Metabolite profiling : Investigate active metabolites that may contribute to efficacy discrepancies between in vitro and in vivo models .

Q. What methodologies are suitable for investigating Chiauranib’s synergism with immune checkpoint inhibitors (ICIs)?

  • Co-culture models : Combine Chiauranib with anti-PD-1/PD-L1 agents in macrophage-tumor co-cultures to assess TAM (tumor-associated macrophage) reprogramming .
  • In vivo testing : Use syngeneic or humanized mouse models to evaluate tumor growth inhibition and immune infiltration (flow cytometry for CD8+ T cells, IFN-γ ELISA) .
  • Transcriptomic analysis : Perform RNA sequencing to identify immune-related pathways (e.g., IFN-γ response genes) modulated by combination therapy .

Q. How can researchers identify predictive biomarkers for Chiauranib resistance?

  • Genomic profiling : Use CRISPR-Cas9 screens or whole-exome sequencing to pinpoint mutations in target kinases (e.g., VEGFR2, Aurora B) associated with resistance .
  • Functional assays : Test resistant cell lines for compensatory pathway activation (e.g., MAPK/STAT3) via phospho-proteomic arrays .
  • Clinical correlation : Retrospectively analyze patient samples from trials for biomarkers (e.g., CSF1R expression in circulating monocytes) linked to poor response .

Methodological Guidelines

  • Experimental reproducibility : Document all protocols in detail, including cell line authentication (STR profiling), antibody validation (e.g., knockout controls), and statistical methods (e.g., ANOVA with post-hoc tests) .
  • Data presentation : Use standardized formats for PK parameters (e.g., AUC ± SD) and dose-response curves (IC50 with 95% CI) .
  • Ethical compliance : For clinical data reuse, ensure proper attribution and adherence to original trial consent protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.